molecular formula C18H17NO2 B138946 (3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one CAS No. 132959-39-8

(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one

Cat. No.: B138946
CAS No.: 132959-39-8
M. Wt: 279.3 g/mol
InChI Key: DKQMLBIEOBOMDP-FUHWJXTLSA-N
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Description

(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a heterocyclic compound that belongs to the class of oxazolones This compound is characterized by its unique structure, which includes a tetrahydropyrrolo ring fused with an oxazolone ring, and two phenyl groups attached to the structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amino alcohol with a phenyl-substituted isocyanate, followed by cyclization to form the oxazolone ring. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent, such as dichloromethane, at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyrrolo derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the oxazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, tetrahydropyrrolo derivatives, and functionalized phenyl compounds .

Scientific Research Applications

(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, which can result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Oxazolones: Compounds with similar oxazolone rings, such as 2-aryl-4-arylidene-4H-oxazol-5-ones.

    Tetrahydropyrrolo Derivatives: Compounds with similar tetrahydropyrrolo rings, such as tetrahydropyrrolo[3,4-b]pyridine derivatives.

Uniqueness

(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is unique due to its fused ring structure, which combines the properties of both oxazolones and tetrahydropyrrolo derivatives. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(3R,7aR)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c20-17-11-12-18(15-9-5-2-6-10-15)19(17)16(13-21-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQMLBIEOBOMDP-FUHWJXTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(N(C1=O)[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357530
Record name AC1LGYT0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132959-39-8
Record name AC1LGYT0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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